
3-Methylnon-4-YN-3-OL
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Methylnon-4-YN-3-OL: is an organic compound with the molecular formula C10H18O . . This compound is characterized by the presence of a hydroxyl group (-OH) and a triple bond within its carbon chain, making it an acetylenic alcohol .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Methylnon-4-YN-3-OL typically involves the reaction of propargylic alcohols with appropriate reagents. One common method includes the reaction of propargylic alcohol with α-keto acids in the presence of pyridine and methanesulfonyl chloride (MsCl) in dry tetrahydrofuran (THF) at room temperature .
Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the synthesis in a controlled laboratory environment can be scaled up for industrial purposes by optimizing reaction conditions and using continuous-flow liquid-phase conditions for hydrogenation .
Chemical Reactions Analysis
Types of Reactions: 3-Methylnon-4-YN-3-OL undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The triple bond can be reduced to a double or single bond using hydrogenation reactions.
Substitution: The hydroxyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Palladium catalysts are often used for hydrogenation reactions.
Substitution: Reagents like thionyl chloride (SOCl2) can be used for substitution reactions.
Major Products Formed:
Oxidation: Ketones or aldehydes.
Reduction: Alkenes or alkanes.
Substitution: Various substituted derivatives depending on the reagent used.
Scientific Research Applications
3-Methylnon-4-YN-3-OL has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and for studying reaction mechanisms.
Biology: It can be used in the synthesis of bioactive molecules and for studying enzyme-catalyzed reactions.
Industry: Used in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 3-Methylnon-4-YN-3-OL involves its reactivity due to the presence of the hydroxyl group and the triple bond. The compound can undergo allylic rearrangement, forming different isomers under specific conditions . The molecular targets and pathways involved depend on the specific reactions and applications being studied.
Comparison with Similar Compounds
3-Methyl-1-penten-4-yn-3-ol: Another acetylenic alcohol with similar reactivity but different molecular structure.
3-Methyl-1-nonyne-3-ol: A compound with a similar molecular formula but different structural arrangement.
Uniqueness: 3-Methylnon-4-YN-3-OL is unique due to its specific molecular structure, which imparts distinct reactivity and properties compared to other acetylenic alcohols. Its ability to undergo various chemical reactions and its applications in multiple fields make it a valuable compound in scientific research .
Properties
CAS No. |
1000-41-5 |
|---|---|
Molecular Formula |
C10H18O |
Molecular Weight |
154.25 g/mol |
IUPAC Name |
3-methylnon-4-yn-3-ol |
InChI |
InChI=1S/C10H18O/c1-4-6-7-8-9-10(3,11)5-2/h11H,4-7H2,1-3H3 |
InChI Key |
CNGYJXDUARQTRA-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC#CC(C)(CC)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


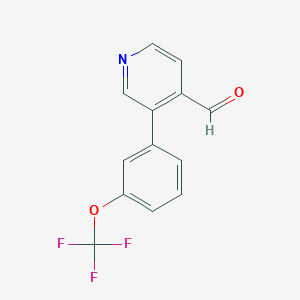
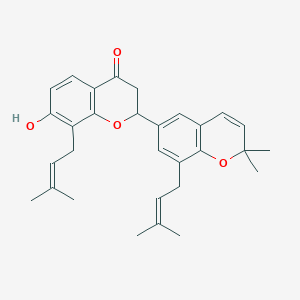
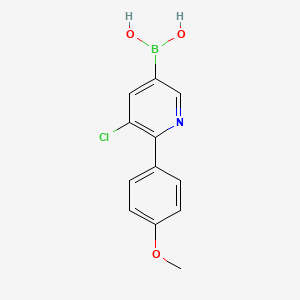
![5-(furan-2-ylmethyl)-3-(2-hydroxyphenyl)-4-(4-methoxyphenyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(2H)-one](/img/structure/B14086345.png)
![3-(but-3-en-2-yl)-8-(3,4-dimethylphenyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B14086352.png)
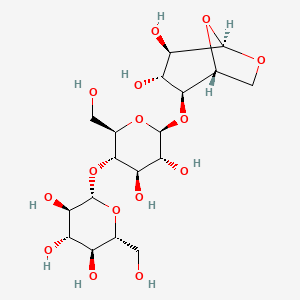
![Acenaphtho[1,2-e]tetrazolo[1,5-b][1,2,4]triazine](/img/structure/B14086366.png)
![9-(5-Methyl-1,2-oxazol-3-yl)-8-phenyl-8,9-dihydrobenzo[7,8]chromeno[2,3-c]pyrrole-7,10-dione](/img/structure/B14086380.png)
![1-(3-Ethoxy-4-hydroxyphenyl)-2-ethyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14086381.png)

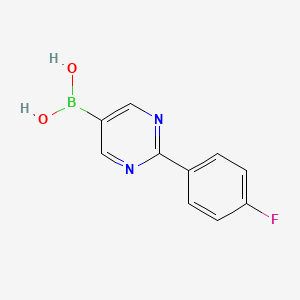
![2,7-Dimethyl-1-(3,4,5-trimethoxyphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14086395.png)
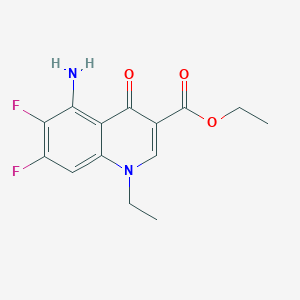
![7-Chloro-2-(4,5-dimethyl-1,3-thiazol-2-yl)-1-(4-fluorophenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14086399.png)
